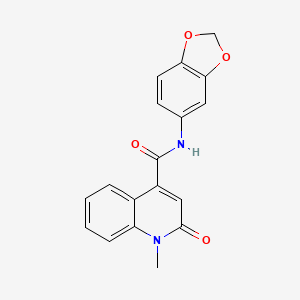![molecular formula C20H21NO5S B12162760 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162760.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[羟基(噻吩-2-基)亚甲基]-5-(4-甲氧基苯基)-1-(3-甲氧基丙基)吡咯烷-2,3-二酮是一种复杂的有机化合物,其结构核心为吡咯烷-2,3-二酮。该化合物以羟基、噻吩-2-基部分、甲氧基苯基部分和甲氧基丙基部分为特征。其独特的结构使其成为各种科学研究应用的有趣主题。
准备方法
合成路线和反应条件
(4E)-4-[羟基(噻吩-2-基)亚甲基]-5-(4-甲氧基苯基)-1-(3-甲氧基丙基)吡咯烷-2,3-二酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯烷-2,3-二酮核心的形成: 这可以通过涉及合适前体(例如氨基酸衍生物)的环化反应来实现。
甲氧基苯基部分的引入: 此步骤通常涉及使用甲氧基苯甲酰氯和适当催化剂的傅-克酰化反应。
噻吩-2-基部分的连接: 这可以通过交叉偶联反应来实现,例如使用噻吩-2-基硼酸或锡烷的铃木或 Stille 偶联。
甲氧基丙基部分的添加: 此步骤可能涉及使用甲氧基丙基卤化物和强碱的烷基化反应。
羟基的形成: 这可以通过使用过氧化氢或过酸等氧化剂进行羟基化反应来实现。
工业生产方法
(4E)-4-[羟基(噻吩-2-基)亚甲基]-5-(4-甲氧基苯基)-1-(3-甲氧基丙基)吡咯烷-2,3-二酮的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以优化催化剂以及先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基处,形成相应的酮或醛。
还原: 还原反应可以针对吡咯烷-2,3-二酮核心中的羰基,导致形成醇。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾或三氧化铬。
还原: 硼氢化钠、氢化铝锂或催化氢化。
取代: 氢化钠、叔丁醇钾或其他强碱。
主要产物
氧化: 形成酮或醛。
还原: 形成醇。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
化学
复杂分子的合成: 该化合物可以用作合成更复杂有机分子的构建块。
催化: 它可以作为催化反应中的配体,特别是在不对称合成中。
生物学
生物探针: 该化合物可以用作探针来研究生物过程,例如酶活性或受体结合。
医学
药物开发: 该化合物的独特结构使其成为潜在的药物开发候选,特别是在靶向特定酶或受体方面。
工业
材料科学: 该化合物可用于开发具有特定性质的新材料,例如导电性或荧光性。
作用机制
(4E)-4-[羟基(噻吩-2-基)亚甲基]-5-(4-甲氧基苯基)-1-(3-甲氧基丙基)吡咯烷-2,3-二酮的作用机制涉及其与分子靶标(例如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标上的特定位点结合,调节其活性。例如,羟基可以与酶活性位点中的氨基酸残基形成氢键,而噻吩-2-基部分可以与芳香族残基进行 π-π 相互作用。
相似化合物的比较
类似化合物
- (4E)-4-[羟基(苯基)亚甲基]-5-(4-甲氧基苯基)-1-(3-甲氧基丙基)吡咯烷-2,3-二酮
- (4E)-4-[羟基(噻吩-2-基)亚甲基]-5-(4-甲基苯基)-1-(3-甲氧基丙基)吡咯烷-2,3-二酮
独特性
- 结构特征 :噻吩-2-基部分的存在使其区别于类似化合物,类似化合物可能具有苯基或甲基苯基部分。
- 反应性 :该化合物的独特结构影响其反应性,使其适合特定类型的化学反应,而类似化合物可能不会轻易进行这些反应。
- 应用 :该化合物的独特性质使其在化学、生物学、医学和工业中具有价值,在这些领域,类似化合物可能没有那么有效。
属性
分子式 |
C20H21NO5S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO5S/c1-25-11-4-10-21-17(13-6-8-14(26-2)9-7-13)16(19(23)20(21)24)18(22)15-5-3-12-27-15/h3,5-9,12,17,23H,4,10-11H2,1-2H3 |
InChI 键 |
MVZXRTKKXRLIPJ-UHFFFAOYSA-N |
规范 SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)
![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
![2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)
![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162720.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
![N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12162736.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12162746.png)
![1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162756.png)
